2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a cyclohexyl group substituted with a tetrazole moiety (1H-tetrazol-1-ylmethyl) and an acetamide linker connected to a 1,3,4-thiadiazol-2(3H)-ylidene group.
Properties
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7OS/c20-10(15-11-16-14-9-21-11)6-12(4-2-1-3-5-12)7-19-8-13-17-18-19/h8-9H,1-7H2,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFJEBYNJVOFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NN=CS2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiadiazole intermediates. The cyclohexyl group is introduced through a series of reactions involving cyclohexanone derivatives. The final step involves the condensation of these intermediates under controlled conditions to form the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The tetrazole and thiadiazole rings can undergo substitution reactions with halogens or other nucleophiles, resulting in modified derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets can be exploited for designing new pharmaceuticals. Research has indicated potential activities against various diseases, including:
- Antimicrobial Activity: The presence of the thiadiazole and tetrazole rings can enhance the compound's interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific pathways modulated by its unique moieties.
Materials Science
The compound may be utilized in the development of novel materials with specific electronic and optical properties. The incorporation of thiadiazole and tetrazole rings can lead to materials with enhanced conductivity or photonic characteristics.
Biological Research
Research into the biological activity of this compound has revealed potential uses in:
- Biochemical Probes: The compound can serve as a tool for studying enzyme mechanisms or receptor interactions due to its ability to mimic natural substrates.
- Investigating Metabolic Pathways: Understanding how this compound interacts with metabolic enzymes could provide insights into metabolic disorders.
Case Study 1: Antimicrobial Activity
In a study evaluating various thiadiazole derivatives, compounds similar to 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer potential of related compounds in inhibiting tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cells through activation of specific apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways.
Biological Activity
The compound 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that exhibits significant biological activity. This compound features both a tetrazole and a thiadiazole moiety, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 347.4 g/mol . The structure includes functional groups that are pivotal in mediating its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₇OS |
| Molecular Weight | 347.4 g/mol |
| Key Functional Groups | Tetrazole, Thiadiazole |
Biological Activity Overview
Recent studies indicate that this compound exhibits antimicrobial , anticancer , and anti-inflammatory activities. The mechanisms underlying these effects are primarily attributed to its interaction with various biological targets such as enzymes and receptors.
Antimicrobial Activity
The compound has shown promising results against a range of microbial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values suggest that the compound's antimicrobial potency increases with the presence of specific substituents on the thiadiazole ring. For instance, compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer properties of the compound were evaluated through various assays, revealing significant cytotoxic effects against several cancer cell lines.
- A study reported that derivatives of thiadiazole, including this compound, displayed IC50 values lower than standard chemotherapeutics like cisplatin when tested on breast cancer (T47D) and colon cancer (SW707) cell lines .
The mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated by the modulation of specific signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A series of derivatives based on the structure of the compound were synthesized and tested against various pathogens. The results indicated that modifications at the 5-position of the thiadiazole significantly influenced antimicrobial activity, with some derivatives achieving MIC values as low as 15.6 µg/mL against S. aureus .
- Anticancer Screening : In a comparative study, the compound was assessed alongside known anticancer agents. It was found to inhibit tumor cell proliferation effectively, with certain modifications leading to enhanced selectivity towards cancerous cells over normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be largely explained through SAR studies which highlight how different substituents affect its efficacy:
- Thiadiazole Moiety : Variations in alkyl chain length and functional groups on the thiadiazole ring significantly impact antimicrobial potency.
- Tetrazole Influence : The presence of the tetrazole ring enhances interaction with biological targets, potentially increasing both antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound shares the thiadiazole and tetrazole motifs with 11a and 14 , but differs in linker groups (acetamide vs. sulfanyl or hydrazone).
- Cyclohexyl substituents (target) vs. cyclopentyl (4e) or chromenone (11a) may influence steric bulk and solubility .
- Synthesis methods vary: S-alkylation (e.g., 4 , 14 ) vs. cycloaddition (e.g., triazoles in 6a-m ) .
MAO Inhibition :
- Analog 4g (N-[1-(((4-(3,4-Dichlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide) shows potent MAO-B inhibition (IC₅₀ = 0.18 µM), attributed to electron-withdrawing chloro substituents enhancing enzyme binding .
Antimicrobial Potential:
Metabolic Stability :
- Tetrazole-containing compounds (e.g., 14 ) resist metabolic degradation compared to carboxylate analogs, enhancing bioavailability .
Physicochemical Properties
Melting Points :
Solubility :
- Sulfanyl linkers (14 ) may reduce solubility compared to methylene linkers (target compound), but the cyclohexyl group could improve lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
